4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Description

BenchChem offers high-quality 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWDKPIJNPJWBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553240 |

Source

|

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-84-8 |

Source

|

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS number 92118-84-8

An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS 92118-84-8)

Executive Summary

This document provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, a fluorinated liquid crystal monomer identified by CAS number 92118-84-8. This guide is intended for researchers, materials scientists, and professionals in drug development and advanced materials. We will delve into the molecule's structural attributes, physicochemical properties, a validated synthesis protocol, and its primary applications, particularly in the field of liquid crystal display (LCD) technologies. The inherent properties of this molecule, such as its positive dielectric anisotropy and nematic mesophase, are conferred by its unique combination of a rigid core, a flexible alkyl chain, and highly polar functional groups.

Molecular Overview and Structural Rationale

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a rod-like (calamitic) molecule specifically designed to exhibit liquid crystalline properties. Its structure is a careful balance of different chemical motifs, each contributing to its mesogenic behavior.

The molecule consists of three key parts:

-

A Rigid Biphenyl-Cyclohexyl Core: This central unit, comprising a benzene ring and a cyclohexane ring, provides the necessary structural rigidity and linearity for the molecules to align directionally, forming a liquid crystal phase.

-

A Flexible Pentyl Tail: The trans-4-pentylcyclohexyl group provides flexibility, which helps to lower the melting point and influence the temperature range of the liquid crystal phase.

-

Polar Terminal Groups: The cyano (-CN) and fluoro (-F) groups at one end of the molecule create a strong dipole moment. This is critical for its application in display technologies, as it allows the molecular orientation to be controlled by an external electric field. This feature results in a positive dielectric anisotropy, which is essential for twisted nematic (TN) and other common LCD modes.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate[1] |

| CAS Number | 92118-84-8[1] |

| Molecular Formula | C₂₅H₂₈FNO₂[1] |

| Molecular Weight | 393.5 g/mol [1] |

Caption: Molecular structure of the target compound.

Physicochemical and Thermotropic Properties

As a thermotropic liquid crystal, this compound exhibits different phases upon changes in temperature. While specific transition temperatures for this exact molecule are proprietary and found in patent literature, analogous compounds have been studied extensively.[2][3] The expected phase sequence on heating is from a solid crystalline state to a nematic liquid crystal phase, and finally to an isotropic liquid phase.

-

Crystalline Phase: At low temperatures, molecules are arranged in a highly ordered, three-dimensional lattice.

-

Nematic Phase: Upon heating past the melting point, the molecules lose their positional order but retain a general directional alignment along a common axis, known as the director. This phase possesses the unique electro-optical properties exploited in displays.[4][5]

-

Isotropic Phase: At the clearing point temperature, the molecules lose their directional order and the material behaves as a conventional liquid.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 8.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 50.1 Ų | PubChem[1] |

The combination of the fluorinated phenyl ring and the terminal cyano group is known to enhance biological activity and lipophilicity in medicinal chemistry contexts, though the primary application of this specific molecule remains in materials science.[6]

Caption: Thermotropic phase transition diagram.

Synthesis and Purification Workflow

The synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is achieved via esterification. This involves the reaction of a carboxylic acid with a phenol, typically in the presence of a coupling agent to facilitate the formation of the ester bond.

Precursors:

-

4-(trans-4-pentylcyclohexyl)benzoic acid (CAS 65355-30-8): An important liquid crystal intermediate that forms the core and tail of the target molecule.[7][8]

-

4-Cyano-3-fluorophenol: This phenol provides the polar head of the molecule. Its synthesis is a novel aspect, with patents describing its preparation.[9][10]

Caption: General synthetic and purification workflow.

Experimental Protocol: Steglich Esterification

This protocol is a robust method for forming the ester bond, chosen for its high yield and mild reaction conditions, which prevents side reactions.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (1.0 eq) and 4-Cyano-3-fluorophenol (1.05 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the coupling agent and the activated carboxylic acid intermediate. A slight excess of the phenol can help drive the reaction to completion.

-

-

Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction, leading to higher yields and shorter reaction times.

-

-

Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.

-

Causality: DCC is the coupling agent that activates the carboxylic acid. The reaction is exothermic, so cooling to 0 °C controls the reaction rate and minimizes the formation of N-acylurea byproduct.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates as a white solid. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes unreacted DMAP, the base wash removes unreacted carboxylic acid, and the brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to achieve the high purity required for liquid crystal applications.

Characterization and Quality Control

For materials used in high-performance applications like LCDs, purity and structural integrity are paramount. A suite of analytical techniques is employed to validate the final product.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Outcome |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Confirmation of the chemical structure by analyzing chemical shifts, coupling constants, and integration of all atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound (393.21 g/mol ).[1] |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for C≡N (nitrile), C=O (ester), and C-F bonds. |

| Differential Scanning Calorimetry (DSC) | Phase Transition Analysis | Determination of melting point and clearing point temperatures and their associated enthalpy changes. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating >99.5% purity, which is a common requirement for liquid crystal materials. |

Applications in Materials Science

The primary application of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is as a component in liquid crystal mixtures.[11] Its specific properties make it a valuable additive to formulate mixtures with desired characteristics for display applications.

-

Liquid Crystal Displays (LCDs): Its high positive dielectric anisotropy allows for low threshold voltages, meaning less power is required to switch the display pixels. Its chemical stability ensures a long operational lifetime for the device.

-

Polymer-Dispersed Liquid Crystal (PDLC) Films: This molecule can be used in "smart glass" applications, where a film containing droplets of the liquid crystal can be switched from an opaque, light-scattering state to a transparent state by applying an electric field.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions based on analogous chemical structures are warranted.[13][14] Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place.

References

- Current time information in San Diego, CA, US. (n.d.). Google Search.

-

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate | C25H28FNO2. (n.d.). PubChem. Retrieved from [Link]

- Preparation of 3-cyano-4-fluoro-phenol. (1993). Google Patents.

-

4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | C22H22FNO2. (n.d.). PubChem. Retrieved from [Link]

-

Phase transitions and thermodynamic properties of 4‑cyano‑3‑fluorophenyl 4‑alkylbenzoate (nCFPB) liquid crystal for n = 2–5. (2025). Semantic Scholar. Retrieved from [Link]

-

Preparation of 4-fluorophenols. (1986). European Patent Office. Retrieved from [Link]

-

3-Fluoro-4-cyanophenyl trans-4-(4-n-pentylcyclohexyl)-benzoate CAS#: 92118-84-8. (n.d.). ChemWhat. Retrieved from [Link]

-

Benzoic acid, 4-(trans-4-pentylcyclohexyl)-1,1'-[(1(S)(+))-1-phenyl-1,2-ethanediyl] ester. (n.d.). Interchim. Retrieved from [Link]

-

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link] (Requires search for CAS 38690-77-6)

-

Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

4-(trans-4-Pentylcyclohexyl)benzoic acid | CAS 65355-30-8. (n.d.). Alchem Pharmtech. Retrieved from [Link]

-

3-Fluoro-4-cyanophenyl trans-4- (4-n-butylcyclohexyl)benzoat. (n.d.). Qingdao QY Liquid Crystal Co., Ltd. Retrieved from [Link]

-

4-CYANO-3-FLUOROPHENYL TRANS-4-ETHYLCYCLOHEXANECARBOXYLATE. (n.d.). Qingdao QY Liquid Crystal Co., Ltd. Retrieved from [Link]

- Process for the preparation of regorafenib and its crystalline forms. (2016). Google Patents.

-

4-Cyano-3-fluorophenyl 4-butoxybenzoate Properties vs Temperature. (n.d.). Chemcasts. Retrieved from [Link]

-

Studies of 4-cyano-3-fluorophenyl 4-butylbenzoate dynamics in the porous matrix. (2015). ResearchGate. Retrieved from [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate,92118-84-8. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

-

4-Cyano-3-fluorophenyl 4-butoxybenzoate Properties vs Pressure. (n.d.). Chemcasts. Retrieved from [Link]

-

Compound 1: nematic liquid chrystal 4-cyano4-pentylbiphenyl 5CB. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate | C25H28FNO2 | CID 13955175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase transitions and thermodynamic properties of 4‑cyano‑3‑fluorophenyl 4‑alkylbenzoate (nCFPB) liquid crystal for n = 2–5 | Semantic Scholar [semanticscholar.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. ossila.com [ossila.com]

- 5. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. chemscene.com [chemscene.com]

- 9. KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. dakenchem.com [dakenchem.com]

- 12. canaanchem.com [canaanchem.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Physical and chemical properties of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the liquid crystal monomer, 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS No. 92118-84-8). While this compound is recognized for its potential applications in materials science, particularly in the formulation of liquid crystal displays, a significant gap exists in the publicly available, experimentally determined physicochemical data. This guide synthesizes the available information, outlines the necessary experimental protocols for its full characterization, and provides a framework for future research and application development.

Introduction: Unveiling a Key Liquid Crystal Building Block

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, featuring a rigid core composed of a biphenyl ring system and a flexible pentylcyclohexyl tail, is characteristic of materials that exhibit mesophases—states of matter intermediate between crystalline solids and isotropic liquids. The presence of a cyano (-CN) group and a fluorine (-F) atom introduces significant polarity and influences the dielectric anisotropy, making it a potentially valuable component in liquid crystal mixtures for display and photonic applications.

The strategic placement of the fluorine atom ortho to the cyano group is a common motif in modern liquid crystal design. This substitution can modulate key properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), viscosity, and dielectric anisotropy, which are critical for optimizing the performance of liquid crystal devices.

Molecular and Chemical Identity

A solid understanding of the molecular identity is the foundation for all further characterization and application.

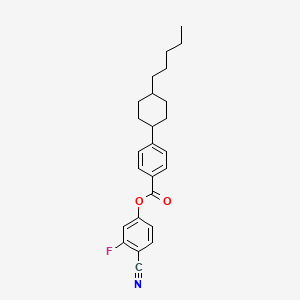

Chemical Structure

The molecular structure of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is depicted below:

Caption: A typical workflow for the synthesis and purification of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the temperatures and enthalpies of phase transitions.

Protocol:

-

Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample to a temperature above its expected clearing point (e.g., 150 °C) to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Heat the sample at the same controlled rate back to the isotropic phase.

-

Record the heat flow as a function of temperature for both the cooling and heating cycles.

-

Analyze the resulting thermogram to identify peaks corresponding to phase transitions (e.g., crystallization, melting, nematic-isotropic). The peak onset temperature is typically reported as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM) for Mesophase Identification

Objective: To visually identify the type of liquid crystal phases based on their characteristic optical textures.

Protocol:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover with a coverslip to create a thin film.

-

Place the slide on a hot stage attached to a polarizing microscope.

-

Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).

-

Slowly cool the sample while observing through the microscope with crossed polarizers.

-

Record images and note the temperatures at which changes in the optical texture occur.

-

Characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) are used to identify the mesophases.

Conclusion and Future Outlook

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate represents a class of liquid crystals with significant potential for advanced material applications. However, the lack of comprehensive, publicly available experimental data on its physical and chemical properties is a major impediment to its full exploitation. This guide has collated the known information and provided a clear roadmap for the necessary experimental work. The characterization of this and similar fluorinated liquid crystal monomers will undoubtedly contribute to the rational design of new materials with tailored properties for next-generation technologies. It is imperative for the scientific community to fill these data gaps to accelerate innovation in this field.

References

- Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties. (1997). Liquid Crystals, 22(2), 217–222.

- Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (2025).

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC.

- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)

- 3-Fluoro-4-cyanophenyl trans-4-(4-n-pentylcyclohexyl)

- Polymorphism, Structure and Dynamics Investigations of 4-Cyano-3-fluorophenyl 4′-N-octylbenzoate (8CFPB) Liquid Crystal. (2017). AMiner.

- Synthesis and mesomorphic properties of fluorinated phenyl 4‐[(4‐n‐alkoxy‐2,3‐difluorophenyl)

- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)

- 3-Fluoro-4-cyanophenyl trans-4-(4-n-pentylcyclohexyl)-benzoate CAS#: 92118-84-8. (n.d.).

- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025).

- 4-CYANOPHENYL 4-N-BUTYLBENZOATE(38690-77-6) IR Spectrum. (n.d.). ChemicalBook.

- benzoate・3-Fluoro-4-cyanophenyl trans-4-(4-n-pentylcyclohexyl). (n.d.).

- Building Blocks. (n.d.).

- 草甘膦Glyphosine 2439-99-8 科研现货速达 ≥98% HPLC 随货... (n.d.).

- Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. (2025).

- Shandong Crystal Glass products, Shandong Crystal Glass... (n.d.).

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC.

- 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)

- 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)

- Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. (2025).

- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate,92118-84-8->Allfluoro pharmaceutical co .ltd. (n.d.).

- 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)

- CAS:87592-58-33-Fluorophenyl 2-(trans-4-ethylcyclohexyl... (n.d.).

- (4-propylphenyl) 4-(4-pentylcyclohexyl)

- Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units. (2025).

The Strategic Synthesis of a Nematic Liquid Crystal: A Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for the nematic liquid crystal, 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who require a detailed understanding of the synthetic intricacies of this class of molecules. The guide elucidates the synthesis of the key precursors, 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-cyano-3-fluorophenol, and culminates in a detailed protocol for their esterification. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Architectural Elegance of a Liquid Crystal

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a calamitic (rod-like) liquid crystal renowned for its application in display technologies. Its molecular architecture, characterized by a rigid core composed of a cyclohexyl ring and two phenyl rings, and a flexible pentyl chain, imparts the mesogenic properties essential for liquid crystal displays (LCDs). The terminal cyano and fluoro groups contribute to the molecule's dipole moment and dielectric anisotropy, crucial parameters for aligning the liquid crystal molecules in an electric field.

This guide will deconstruct the synthesis of this target molecule into a logical three-part strategy, focusing on the preparation of the two key building blocks followed by their final assembly.

Synthetic Strategy Overview

The synthesis of 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates: the carboxylic acid moiety, 4-(trans-4-pentylcyclohexyl)benzoic acid, and the phenolic moiety, 4-cyano-3-fluorophenol. These intermediates are then coupled in the final step via an esterification reaction. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.

Figure 1: Convergent synthetic strategy for the target liquid crystal.

Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

The synthesis of this crucial carboxylic acid intermediate is achieved in a three-step sequence starting from the commercially available trans-4-pentylcyclohexanol. The key transformation involves the formation of a Grignard reagent followed by carboxylation.

Step 1: Bromination of trans-4-Pentylcyclohexanol

The hydroxyl group of trans-4-pentylcyclohexanol is converted to a bromide, a better leaving group, to facilitate the formation of the Grignard reagent. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-pentylcyclohexanol (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-4-pentylcyclohexyl bromide.

Step 2: Formation of the Grignard Reagent

The synthesized bromide is then used to prepare the corresponding Grignard reagent, a potent carbon nucleophile.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a small portion of a solution of trans-4-pentylcyclohexyl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation of the Grignard Reagent

The Grignard reagent is reacted with carbon dioxide (in the form of dry ice) to form the carboxylate salt, which is then protonated to yield the desired carboxylic acid.

Experimental Protocol:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice to the stirred solution in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| trans-4-Pentylcyclohexanol | 170.31 | 1.0 | (User defined) |

| Phosphorus Tribromide | 270.69 | 0.4 | (Calculated) |

| Magnesium Turnings | 24.31 | 1.2 | (Calculated) |

| Dry Ice (CO₂) | 44.01 | Excess | (User defined) |

| Table 1: Reactant quantities for the synthesis of 4-(trans-4-pentylcyclohexyl)benzoic acid. |

Synthesis of 4-Cyano-3-fluorophenol

The synthesis of the phenolic component is based on a patented procedure that offers a high yield and a straightforward experimental setup.[1][2]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4,4-difluorocyclohexadienone (1 equivalent) in dimethylformamide (DMF).

-

Add potassium cyanide (2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 10-15 minutes. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield |

| 4,4-Difluorocyclohexadienone | 130.09 | 1.0 | ~90%[1][2] |

| Potassium Cyanide | 65.12 | 2.0 | |

| Table 2: Key parameters for the synthesis of 4-cyano-3-fluorophenol. |

Final Step: Steglich Esterification

The final assembly of the target molecule is achieved through a Steglich esterification, a mild and efficient method for forming ester bonds between carboxylic acids and alcohols (or phenols) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly well-suited for this synthesis due to the potential for steric hindrance and the sensitive nature of the functional groups present.

Figure 2: Simplified mechanism of the Steglich esterification.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (1 equivalent) and 4-cyano-3-fluorophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to obtain the final product, 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-(trans-4-Pentylcyclohexyl)benzoic acid | 274.40 | 1.0 |

| 4-Cyano-3-fluorophenol | 137.11 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 |

| Table 3: Reactant quantities for the final Steglich esterification. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of the nematic liquid crystal, 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. By employing a convergent strategy and well-established, high-yielding reactions, this guide offers a practical approach for researchers in the field of liquid crystal synthesis. The provided step-by-step protocols, supported by mechanistic insights and quantitative data, are designed to ensure reproducibility and success in the laboratory.

References

-

PubChem. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

European Patent Office. EP 0188848 A1 - Preparation of 4-fluorophenols. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Master Organic Chemistry. Grignard Reagents – Reagent Friday. [Link]

Sources

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: Molecular Structure, Synthesis, and Properties

Introduction

In the landscape of advanced materials, liquid crystals (LCs) stand out for their unique electro-optical properties, which form the bedrock of modern display technologies. The performance of these materials is intrinsically linked to the molecular architecture of their constituent compounds. This guide provides a detailed technical overview of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, a calamitic (rod-shaped) liquid crystal monomer known for its application in nematic LC mixtures.[1] The strategic incorporation of a fluorine atom and a cyano group, coupled with a cyclohexyl moiety, imparts specific dielectric and optical anisotropy, crucial for optimizing the performance of liquid crystal displays (LCDs).[2]

This document will delve into the molecular specifics of this compound, outline a robust synthetic pathway grounded in established organic chemistry principles, and discuss its key physicochemical properties. The insights provided herein are intended for researchers, chemists, and materials scientists engaged in the development and application of liquid crystal materials.

Molecular Structure and Chemical Formula

The molecular integrity of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is fundamental to its function as a liquid crystal. Its structure is a careful amalgamation of a rigid core and a flexible alkyl chain, a hallmark of many nematic liquid crystals.[1][3]

The molecule consists of three primary units:

-

A 4-(trans-4-pentylcyclohexyl)benzoyl group: This unit provides a rigid, elongated core essential for anisotropic molecular alignment. The trans configuration of the pentyl group on the cyclohexane ring is crucial for maintaining a linear molecular shape, which promotes the formation of the nematic phase.[4]

-

An ester linkage (-COO-): This functional group connects the two aromatic parts of the molecule.

-

A 4-Cyano-3-fluorophenyl group: This terminal unit is critical for the molecule's electronic properties. The highly polar cyano (-C≡N) group contributes significantly to a large positive dielectric anisotropy, a key requirement for the operation of twisted nematic (TN) displays.[3] The fluorine atom, positioned ortho to the cyano group, further modulates the molecule's polarity, melting point, and viscosity.[2]

Below is a 2D representation of the molecular structure.

Figure 1: 2D Molecular Structure of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate.

The key identifiers and computed properties of this molecule are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-(trans-4-pentylcyclohexyl)benzoate | [3] |

| CAS Number | 92118-84-8 | [3] |

| Molecular Formula | C₂₅H₂₈FNO₂ | [3] |

| Molecular Weight | 393.5 g/mol | [3] |

| SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | [3] |

| InChI Key | JHWDKPIJNPJWBS-UHFFFAOYSA-N | [3] |

Synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

The synthesis of this liquid crystal is a multi-step process that requires careful control of reaction conditions to ensure high purity and the correct stereochemistry of the final product. The overall synthetic strategy involves the preparation of the two key precursors, 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-cyano-3-fluorophenol, followed by their coupling via an esterification reaction.

Sources

The Impact of Fluorination on the Phase Transition Temperatures of Liquid Crystals

An In-depth Technical Guide

Introduction

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional isotropic liquids and highly ordered crystalline solids.[1] This duality makes them exceptionally responsive to external stimuli such as electric fields, a characteristic harnessed in ubiquitous liquid crystal displays (LCDs). The performance of these materials is critically dependent on their physical properties, including viscosity, dielectric anisotropy, and, fundamentally, their phase transition temperatures. These temperatures define the operational range of a device and are dictated by the subtle interplay of intermolecular forces.

Fluorination, the strategic incorporation of fluorine atoms into the molecular architecture of liquid crystals, has become an essential tool for fine-tuning these properties.[2][3] The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.35-1.47 Å, comparable to hydrogen's 1.2 Å), high electronegativity, and the high strength of the C-F bond—allow for significant modification of molecular properties without drastically altering the overall rod-like (calamitic) shape required for mesophase formation.[4] This guide provides a detailed exploration of the phase transitions of fluorinated liquid crystals, focusing on the principles of their characterization, the causal relationships between molecular structure and thermal behavior, and the robust experimental methodologies required for their analysis.

Understanding Phase Transitions in Liquid Crystals

Thermotropic liquid crystals, the focus of this guide, exhibit different phases as a function of temperature.[5] As a crystalline solid is heated, it does not typically melt directly into an isotropic liquid. Instead, it passes through one or more intermediate liquid crystalline states, known as mesophases. Each transition is characterized by a specific temperature and an associated change in enthalpy (ΔH).

The sequence of transitions upon heating generally follows a path of decreasing molecular order:

Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

-

Crystalline (Cr): Molecules possess both positional and orientational long-range order.

-

Smectic (Sm): Molecules are arranged in layers, with orientational order within the layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of molecules relative to the layer normal.

-

Nematic (N): Molecules have long-range orientational order (they tend to point in the same direction, defined by the "director") but no long-range positional order.[6] The material flows like a liquid but is optically anisotropic.

-

Isotropic (I): Molecules have no long-range order, exhibiting random positions and orientations. This is a conventional liquid. The transition from the last mesophase to the isotropic liquid is known as the clearing point.

The specific phases present and the temperatures at which these transitions occur are highly sensitive to the molecule's structure. Fluorination provides a powerful means to manipulate this landscape.

Caption: Typical phase transition sequence for a thermotropic liquid crystal upon heating.

Core Analytical Techniques for Phase Transition Analysis

A comprehensive understanding of a liquid crystal's thermal behavior cannot be achieved with a single technique.[7] The gold standard involves a synergistic approach, combining the quantitative thermodynamic data from Differential Scanning Calorimetry (DSC) with the qualitative phase identification from Polarized Optical Microscopy (POM).[8][9]

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] Phase transitions are accompanied by a change in enthalpy; endothermic (heat-absorbing) events like melting appear as peaks on a heating curve, while exothermic (heat-releasing) events like crystallization appear as peaks on a cooling curve.[1] The temperature of the peak provides the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[11]

Expert Insight: The magnitude of the enthalpy change provides clues to the nature of the transition. Crystal-to-mesophase transitions involve the loss of significant positional order and thus have large enthalpy changes. In contrast, transitions between different mesophases (e.g., Smectic A to Nematic) or from the Nematic to the Isotropic phase involve smaller changes in order and are associated with much smaller enthalpy changes.[6]

Experimental Protocol: DSC Analysis of a Fluorinated Liquid Crystal

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent sample loss, especially for volatile compounds.

-

Prepare an identical, empty sealed pan to serve as the reference.

-

-

Instrument Setup & Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidation.

-

Perform temperature and enthalpy calibrations using certified standards (e.g., Indium) before the run.

-

-

Thermal Program (Self-Validating Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point. This scan reveals all endothermic transitions and erases the sample's prior thermal history.

-

First Cooling Scan: Cool the sample at the same rate (e.g., 10 °C/min) back to the starting temperature. This scan reveals exothermic transitions and is crucial for identifying supercooling effects, where crystallization or phase formation occurs at a lower temperature than the corresponding transition on heating.

-

Second Heating Scan: Re-heat the sample at the same rate. Comparing this scan to the first heating scan confirms the reproducibility of the transitions and the thermal stability of the compound. Any significant differences may indicate decomposition.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the peaks corresponding to phase transitions. The peak temperature is typically reported as the transition temperature.

-

Integrate the area under each peak to determine the enthalpy of transition (ΔH) in J/g or kJ/mol.

-

Polarized Optical Microscopy (POM)

Principle of Operation: POM is an indispensable tool for the definitive identification of liquid crystal phases.[5] The technique relies on the optical anisotropy (birefringence) of liquid crystals. A POM setup uses two polarizers oriented at 90° to each other ("crossed polars").[12] An isotropic material (like an isotropic liquid or a cubic crystal) will appear dark under these conditions. However, an anisotropic liquid crystal will rotate the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer), producing a bright, often colorful, image.[8] Each liquid crystal phase exhibits a unique and identifiable optical "texture."[9]

Expert Insight: While DSC tells you that a transition has occurred and at what temperature, POM tells you what phases are involved. By using a hot stage under the microscope, one can directly observe the changes in texture as the sample is heated and cooled, correlating these visual changes precisely with the peaks observed in the DSC thermogram.[6]

Experimental Protocol: POM Analysis with a Hot Stage

-

Sample Preparation:

-

Place a small amount of the liquid crystal sample onto a clean glass microscope slide.

-

Gently place a cover slip over the sample.

-

Heat the slide briefly on a hot plate to melt the sample into the isotropic phase, allowing it to spread into a thin, uniform film via capillary action. This ensures good optical clarity.

-

-

Microscope Setup:

-

Place the prepared slide onto a programmable hot stage mounted on the polarizing microscope.

-

Cross the polarizer and analyzer to achieve a dark field of view.

-

-

Correlative Thermal Program:

-

Heat the sample to its isotropic phase (identified from the DSC scan) to ensure a known starting point. The field of view will become completely dark.

-

Slowly cool the sample (e.g., at 5-10 °C/min).

-

Carefully observe the temperatures at which changes in the optical texture occur. For example, upon cooling from the isotropic phase, small birefringent droplets will nucleate and grow, coalescing into a characteristic texture.

-

Record images or videos of the textures observed for each phase. A common nematic texture is the "schlieren" texture, characterized by dark brushes that correspond to regions where the director is aligned with the polarizer or analyzer.[6] Smectic phases often exhibit "focal-conic" or "fan-shaped" textures.

-

-

Phase Identification:

-

Compare the observed textures and their transition temperatures with established literature examples and the data from your DSC scans. The combination of both datasets provides an unambiguous determination of the phase behavior.

-

Caption: Integrated workflow for the characterization of liquid crystal phase transitions.

Structure-Property Relationships: The Role of Fluorine

The introduction of fluorine substituents has profound and predictable effects on the phase transition temperatures of liquid crystals.[13] These effects stem from the interplay of steric and electronic factors, which modify the intermolecular forces governing molecular self-assembly. The specific position and number of fluorine atoms are critical.[2][3]

Impact of Fluorine Position

Fluorine can be incorporated into several positions within a typical calamitic liquid crystal structure: the core, the terminal chain, or a linking group.[2][13]

-

Lateral Substitution (in the core): This is the most common and impactful position.

-

Steric Effect: A lateral fluorine atom is larger than a hydrogen atom, increasing the breadth of the molecule.[2] This steric hindrance disrupts the efficient side-by-side packing of the molecules, weakening the lateral intermolecular attractive forces. The result is typically a significant reduction in the melting point and a lowering of the clearing point (N-I transition temperature).[4]

-

Electronic Effect: The high electronegativity of fluorine creates a strong dipole moment perpendicular to the long axis of the molecule. This can increase dipole-dipole interactions, but the steric disruption is often the dominant effect in determining the clearing point.[14]

-

-

Terminal Substitution (at the end of the molecule):

-

A terminal fluorine atom increases the overall molecular polarity and polarizability.[15] This can enhance the longitudinal intermolecular attractions, often leading to an increase in the stability of the mesophase and a higher clearing point. The effect on smectic phases can be particularly pronounced, as these layered structures benefit from strong end-to-end interactions.[13]

-

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

Mesomorphic behavior of cyclohexyl benzoate liquid crystals

An In-Depth Technical Guide to the Mesomorphic Behavior of Cyclohexyl Benzoate Liquid Crystals

Abstract

This technical guide provides a comprehensive exploration of the mesomorphic behavior of liquid crystals (LCs) based on the cyclohexyl benzoate core. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the structure-property relationships, synthesis, and characterization of these materials. We will examine the causal relationships between molecular architecture and the emergence of specific liquid crystalline phases, such as nematic and smectic phases. Detailed, field-proven protocols for synthesis and characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) are provided, emphasizing the scientific rationale behind each step. Furthermore, this guide discusses the burgeoning applications of these materials, particularly in the realm of drug delivery, where their unique physicochemical properties offer significant advantages.

Introduction: The Unique State of Liquid Crystals

First observed in 1888 by Friedrich Reinitzer in a derivative of cholesterol, cholesteryl benzoate, liquid crystals represent a fascinating state of matter intermediate between a crystalline solid and an isotropic liquid.[1] These materials possess the fluidity of a liquid but maintain a degree of long-range orientational order characteristic of a solid.[1][2] This dual nature gives rise to unique anisotropic properties, meaning their physical properties are dependent on the direction of measurement.[1]

Liquid crystals are broadly classified into two categories based on how the mesophase is induced:

-

Thermotropic Liquid Crystals: Exhibit phase transitions as a function of temperature.[2][3]

-

Lyotropic Liquid Crystals: Form mesophases in the presence of a solvent.[2][3]

This guide focuses on thermotropic calamitic (rod-like) liquid crystals, which are characterized by their elongated molecular shape.[3][4] These molecules can self-assemble into several distinct mesophases, primarily the nematic and smectic phases.[3]

-

Nematic (N) Phase: Molecules exhibit long-range orientational order, aligning their long axes roughly parallel, but lack positional order.[3]

-

Smectic (Sm) Phase: Molecules possess both orientational order and a degree of positional order, arranging themselves into layers.[3]

The cyclohexyl benzoate moiety is a key building block in the design of calamitic liquid crystals. It provides a robust and versatile scaffold, combining a rigid aromatic benzoate core with a semi-flexible alicyclic cyclohexyl ring. This combination is instrumental in achieving the molecular anisotropy required for mesophase formation.[5]

The Core Directive: Structure-Property Relationships

The art of designing liquid crystals lies in precise molecular engineering.[6] Every component of the molecule—the rigid core, flexible terminal chains, and lateral substituents—plays a critical role in determining the type of mesophase formed and the temperature range over which it is stable.

The Role of the Rigid Core

The rigid core, composed of the cyclohexyl and benzoate rings, is the primary driver of anisotropy. The length and rigidity of this core are paramount. Extending the core, for instance by creating four-ring systems containing cyclohexyl and phenyl units, can stabilize the mesophase and broaden its temperature range. Central linkages like esters, imines, or chalcones are often incorporated to maintain linearity and rigidity, which is crucial for mesophase formation.[7]

Influence of Terminal Flexible Chains

Flexible alkyl or alkoxy chains attached to the ends of the rigid core are essential for modulating the melting and clearing points (the temperature at which the LC transitions to an isotropic liquid).

-

Chain Length: Increasing the length of the terminal chain generally lowers the melting point. However, it also tends to promote the formation of more ordered smectic phases over the nematic phase due to increased van der Waals interactions, which favor lamellar packing.[8]

-

Chain Nature: The chemical nature of the chain is highly influential. For example, incorporating a fluorinated segment can stiffen the chain, promoting a lamellar packing that strongly stabilizes smectic phases.[8] This is because the perfluorocarbon chain adopts a helical conformation, creating a cylinder-like, rod-like structure.[8]

Impact of Lateral Substituents

Attaching substituents to the side of the molecular core dramatically alters its properties. Lateral groups (e.g., F, Cl, CH₃) increase the width of the molecule, disrupting the molecular packing.[4] This disruption generally leads to a decrease in the clearing temperature (TN-I) and reduces the overall stability of the liquid crystalline phase.[4] The magnitude of this depression is often proportional to the size of the substituent.[4] However, in some cases, lateral fluorine substitution can lead to broader nematic ranges compared to non-substituted analogues.[9]

Synthesis of a Representative Cyclohexyl Benzoate Liquid Crystal

The synthesis of novel liquid crystals is a foundational activity in the field. Ethyl 4-(4-oxocyclohexyl)benzoate is an excellent and versatile precursor for this purpose, as the ketone functionality provides a reactive site for extending the molecular core and enhancing anisotropy.[5]

Synthetic Strategy: Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting the ketone on the cyclohexyl ring with an active methylene compound, such as a substituted malononitrile or cyanoacetate. This reaction extends the rigid core, a key step in inducing mesomorphism.

Experimental Protocol: Synthesis of Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate

This protocol describes the synthesis of a target molecule by reacting the precursor with malononitrile.

Materials:

-

Ethyl 4-(4-oxocyclohexyl)benzoate

-

Malononitrile

-

Piperidine (catalyst)

-

Anhydrous Toluene (solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, including a round-bottom flask with a Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, combine Ethyl 4-(4-oxocyclohexyl)benzoate (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (approx. 0.1 eq).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

-

Reaction: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove the piperidine catalyst, followed by deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Causality and Self-Validation: The use of a Dean-Stark trap provides a direct visual confirmation of the reaction's progress by removing the water byproduct, driving the equilibrium towards the product side. The purification via recrystallization is a self-validating step; the formation of well-defined crystals from a saturated solution is indicative of high purity. The final structure should be confirmed using spectroscopic methods like ¹H-NMR and FTIR.

Caption: Workflow for the synthesis of a cyclohexyl benzoate LC.

Characterization of Mesomorphic Behavior

A multi-technique approach is essential for the unambiguous characterization of liquid crystalline materials. DSC, POM, and XRD are complementary methods that, when used together, provide a complete picture of the thermal and structural properties of a mesogen.[10][11][12]

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for identifying phase transition temperatures and their associated enthalpy changes (ΔH).[4] It measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: a. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history. b. Cool the sample at the same rate to a temperature below its crystallization point. c. Perform a second heating scan at the same rate. This second scan is typically used for data analysis as it represents the material's intrinsic behavior.

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., Crystal → Smectic, Smectic → Nematic, Nematic → Isotropic). The peak onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.[13] Generally, transitions involving more ordered phases (like crystalline and smectic) have higher enthalpy changes than nematic-isotropic transitions.[4]

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify liquid crystal phases by observing their unique birefringent textures.[4][13] When a liquid crystal is viewed between crossed polarizers, its anisotropic nature causes it to appear bright and often colorful, with characteristic patterns for each phase.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation: a. Heat the sample into the isotropic liquid phase, where it will appear completely dark (extinguished) under crossed polarizers. b. Slowly cool the sample (e.g., 1-2 °C/min). As the sample transitions into a liquid crystalline phase, observe the formation of birefringent textures. c. Record images of the characteristic textures observed at different temperatures, correlating them with the transition temperatures identified by DSC. For example, nematic phases often show Schlieren or marbled textures, while smectic A phases typically exhibit focal-conic fan textures.[13]

X-ray Diffraction (XRD)

XRD provides definitive structural information about the arrangement of molecules within a mesophase.[12][14] It allows for the determination of parameters like layer spacing in smectic phases and the average intermolecular distance.

Experimental Protocol:

-

Sample Preparation: The sample is loaded into a thin-walled glass capillary tube (approx. 1 mm diameter) and placed in a temperature-controlled holder.[15] To achieve alignment of the LC director, a magnetic field may be applied.[15]

-

Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by an area detector.

-

Data Analysis:

-

Nematic Phase: The XRD pattern typically shows a diffuse halo in the wide-angle region (WAXS), corresponding to the average lateral separation of the molecules (around 4.5 Å).[16]

-

Smectic A Phase: In addition to the wide-angle halo, a sharp, low-angle (SAXS) reflection appears, corresponding to the smectic layer spacing (d).[16] The value of 'd' can be compared to the calculated molecular length to understand the packing arrangement (e.g., interdigitated or tilted).

-

Caption: Integrated workflow for liquid crystal characterization.

Applications in Drug Development

The unique properties of liquid crystals make them highly promising for advanced drug delivery systems.[17][18] Their ability to form ordered structures like cubic and hexagonal phases allows for the encapsulation and controlled release of both hydrophilic and hydrophobic drug molecules.[18]

Cyclohexyl benzoate-based systems can be particularly advantageous due to:

-

Biocompatibility: The core components are generally well-tolerated.

-

Tunable Properties: The ability to precisely control phase transition temperatures allows for the design of "smart" delivery systems that could, for example, release a drug in response to body temperature.

-

Enhanced Solubilization: The ordered, yet fluid, nature of liquid crystalline phases can improve the solubility and bioavailability of poorly water-soluble drugs.[18]

-

Controlled Release: The liquid crystal matrix can act as a diffusion barrier, providing sustained release of the incorporated drug, which is beneficial for protecting sensitive skin or delivering a consistent therapeutic dose over time.[18]

These systems are being explored for various routes of administration, including transdermal, oral, and parenteral delivery.[17][18] For instance, liquid crystalline formulations have been used in cosmetics to enhance the skin penetration of active ingredients.[19]

Conclusion

Liquid crystals derived from the cyclohexyl benzoate core represent a versatile and powerful class of materials. Their mesomorphic behavior is governed by a clear and predictable set of structure-property relationships, allowing for rational design and synthesis. By employing a synergistic suite of characterization techniques—DSC, POM, and XRD—researchers can gain a deep understanding of their thermal and structural properties. This knowledge is not merely academic; it forms the foundation for developing innovative applications, particularly in drug development, where the unique capabilities of liquid crystals can be harnessed to create more effective and targeted therapeutic systems.

References

-

Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals. [Link]

-

Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units. ElectronicsAndBooks. [Link]

-

Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. ResearchGate. [Link]

-

An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal. [Link]

-

Liquid Crystals: Characteristics, Types of Phases and Applications in Drug Delivery. ResearchGate. [Link]

-

Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter (RSC Publishing). [Link]

-

Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. MDPI. [Link]

-

Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. [Link]

-

design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. International Journal of Current Science and Technology. [Link]

-

Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina. Zenodo. [Link]

-

Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. New Journal of Chemistry (RSC Publishing). [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Sci-Hub. [Link]

-

STRUCTURE–PROPERTIES RELATIONSHIPS IN LIQUID CRYSTAL THIOLS. Revue Roumaine de Chimie. [Link]

-

Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. ResearchGate. [Link]

-

Liquid Crystals Pharmaceutical Application: A Review. ResearchGate. [Link]

-

Various techniques have been used to characterize liquid crystals. The main factors to be c. Course Hero. [Link]

-

Oblique helicoidal state of the twist-bend nematic doped by chiral azo. arXiv. [Link]

-

Phase transition Investigations of a series of aromatic naphthalene-2-yl-4-(alkoxy) benzoate and naphthalene-1-yl-4-(alkoxy) benzoate materials.. Sultan Qaboos University House of Expertise. [Link]

-

Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. [Link]

Sources

- 1. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 2. ijpras.com [ijpras.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure–property relationships of quinoxaline-based liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. sciensage.info [sciensage.info]

- 8. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 9. Sci-Hub. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles / Helvetica Chimica Acta, 1984 [sci-hub.ru]

- 10. researchgate.net [researchgate.net]

- 11. Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. One moment, please... [revroum.lew.ro]

- 17. researchgate.net [researchgate.net]

- 18. ijpsonline.com [ijpsonline.com]

- 19. rroij.com [rroij.com]

Dielectric anisotropy of cyano-fluorophenyl liquid crystals

Ein Technischer Leitfaden zur Dielektrischen Anisotropie von Cyan-Fluorphenyl-Flüssigkristallen

Verfasst von: Dr. rer. nat. Gemini, Senior Application Scientist

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Materialentwicklung.

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Analyse der dielektrischen Anisotropie (Δɛ) in Cyan-Fluorphenyl-Flüssigkristallen (LCs), einer entscheidenden Materialklasse für moderne optoelektronische Anwendungen wie Flüssigkristallanzeigen (LCDs). Wir untersuchen die molekularen Grundlagen dieser Eigenschaft, insbesondere den Einfluss der polaren Cyan-Gruppe und der strategischen Fluor-Substitution. Der Leitfaden beschreibt validierte experimentelle Protokolle zur präzisen Messung der dielektrischen Anisotropie und analysiert deren Abhängigkeit von externen Faktoren wie Temperatur und Frequenz. Das Verständnis und die Kontrolle dieser Parameter sind unerlässlich für die Entwicklung und Optimierung von LC-Materialien mit maßgeschneiderten elektro-optischen Eigenschaften.

Einleitung: Die Bedeutung der dielektrischen Anisotropie

Flüssigkristalle sind Mesophasen, die sowohl die Fließfähigkeit von Flüssigkeiten als auch die anisotrope Ordnung von Kristallen aufweisen.[1] Diese einzigartige Kombination ermöglicht die Manipulation von Licht durch externe elektrische Felder, was die Grundlage für Technologien wie LCDs bildet.[1] Die dielektrische Anisotropie (Δɛ) ist die zentrale Materialeigenschaft, die diese Funktionalität steuert. Sie beschreibt die Differenz der dielektrischen Permittivität (auch Dielektrizitätskonstante genannt) parallel (ɛ∥) und senkrecht (ɛ⊥) zur durchschnittlichen Orientierungsachse der Moleküle, dem sogenannten Direktor.[2]

Δɛ = ɛ∥ - ɛ⊥

Ein Material mit einer positiven dielektrischen Anisotropie (Δɛ > 0) richtet seine Moleküllängsachsen bevorzugt parallel zu einem angelegten elektrischen Feld aus.[3] Umgekehrt richten sich Materialien mit negativer Anisotropie (Δɛ < 0) senkrecht zum Feld aus. Für die meisten gängigen Anzeigemodi, wie die Twisted-Nematic- (TN) Zelle, sind LCs mit einer stark positiven Δɛ erforderlich, um eine schnelle und effiziente Schaltung bei niedrigen Spannungen zu gewährleisten.[2]

Molekulare Architektur: Die Rolle von Cyan- und Fluor-Gruppen

Die dielektrische Anisotropie ist untrennbar mit der molekularen Struktur verbunden. Sie wird primär durch die Verteilung permanenter und induzierter Dipolmomente im Molekül bestimmt.[2]

Die Cyan-Gruppe (-C≡N): Der Motor für hohe positive Anisotropie

Die Cyan-Gruppe ist ein Eckpfeiler im Design von Flüssigkristallen mit positiver Δɛ. Ihre entscheidende Eigenschaft ist ein starkes permanentes Dipolmoment, das entlang der Moleküllängsachse ausgerichtet ist.

-

Kausalität: Die lineare Struktur der C≡N-Bindung und der große Elektronegativitätsunterschied zwischen Kohlenstoff und Stickstoff erzeugen ein signifikantes Dipolmoment (μ∥). Dieses longitudinale Dipolmoment trägt maßgeblich zu einem hohen Wert für ɛ∥ bei. Da die senkrechte Komponente des Dipolmoments (μ⊥) bei reinen Cyanobiphenylen vernachlässigbar klein ist, resultiert eine stark positive dielektrische Anisotropie.[3] Diese Eigenschaft ermöglicht es, die Moleküle effizient mit einem elektrischen Feld zu koppeln und auszurichten.

Die Fluor-Substitution (-F): Feinabstimmung der elektro-optischen Eigenschaften

Während die Cyan-Gruppe die grundlegende positive Anisotropie liefert, ermöglicht die strategische Einführung von Fluoratomen eine Feinabstimmung der Materialeigenschaften. Die Position des Fluoratoms am Phenylring ist dabei von entscheidender Bedeutung.

-

Laterale Fluor-Substitution: Ein Fluoratom in lateraler Position (seitlich am Phenylring) führt ein starkes Dipolmoment senkrecht zur Moleküllängsachse (μ⊥) ein.

-

Wirkung: Dieser transversale Dipol erhöht den Wert von ɛ⊥. Da Δɛ = ɛ∥ - ɛ⊥ ist, führt eine Erhöhung von ɛ⊥ zu einer Reduzierung der gesamten dielektrischen Anisotropie . Dies ist ein wichtiges Werkzeug, um Δɛ für spezifische Anwendungen gezielt einzustellen.

-

Weitere Effekte: Eine laterale Fluorierung kann auch die Viskosität des Materials senken, was zu schnelleren Schaltzeiten führt, und die Bildung unerwünschter Smektischer Phasen unterdrücken.

-

-

Terminale Fluor-Substitution: Eine Fluorierung an der terminalen Position der Alkylkette oder als Teil der Kerngruppe kann das longitudinale Dipolmoment (μ∥) modifizieren und die allgemeine Stabilität und das Phasenverhalten beeinflussen.

Das Zusammenspiel dieser Gruppen ermöglicht es Materialwissenschaftlern, Flüssigkristallmischungen mit einem präzisen Eigenschaftsprofil (hohes/moderates Δɛ, niedrige Viskosität, breiter nematischer Temperaturbereich) zu entwerfen.

Abbildung 2: Allgemeiner Arbeitsablauf zur experimentellen Bestimmung der dielektrischen Anisotropie.

Detailliertes Messprotokoll (Selbst-validierendes System)

-

Zellenvorbereitung:

-

Für ɛ⊥ (planare Ausrichtung): Verwenden Sie eine Messzelle, deren innere Oberflächen mit einer Polymerschicht (z.B. Polyimid) beschichtet und unidirektional gerieben sind. Dies zwingt die LC-Moleküle, sich parallel zu den Elektrodenoberflächen und entlang der Reibrichtung auszurichten.

-

Für ɛ∥ (homöotrope Ausrichtung): Verwenden Sie eine Messzelle, die mit einer Substanz (z.B. Lecithin oder spezielle Polyimide) beschichtet ist, die eine senkrechte (homöotrope) Verankerung der LC-Moleküle an der Oberfläche bewirkt. Alternativ kann bei Materialien mit Δɛ > 0 eine planare Zelle verwendet und ein ausreichend starkes elektrisches Feld angelegt werden, um die Moleküle senkrecht zur Oberfläche zu schalten.

-

-

Kalibrierung und Validierung:

-

Messen Sie die Kapazität der leeren Zellen (C_leer) bei der Messtemperatur.

-

Bestimmen Sie die Zellkonstante (A/d) präzise, indem Sie die Zelle mit einer Kalibrierflüssigkeit mit bekannter dielektrischer Permittivität (z.B. Toluol oder Cyclohexan) füllen. Dies validiert die geometrischen Parameter der Zelle.

-

-

Probenbefüllung:

-

Erhitzen Sie die LC-Probe und die Messzelle über die Klärpunkt-Temperatur in die isotrope Phase.

-

Füllen Sie die Zelle mittels Kapillarkräften. Dies verhindert die Bildung von Lufteinschlüssen und sorgt für eine definierte Ausrichtung beim Abkühlen in die nematische Phase.

-

Kühlen Sie die Probe langsam (z.B. 0.5 K/min) auf die gewünschte Messtemperatur ab, um eine homogene Textur zu gewährleisten.

-

-

Messdurchführung:

-

Platzieren Sie die temperierte Zelle in einer abgeschirmten Messvorrichtung.

-

Verbinden Sie die Zelle mit einem Präzisions-LCR-Meter.

-

Messen Sie die Kapazität (C∥ und C⊥) und den dielektrischen Verlustfaktor (tan δ) bei einer Standardfrequenz (typischerweise 1 kHz) und einer niedrigen Messspannung (z.B. 0.2 Vrms), um ein Umschalten der Moleküle zu vermeiden.

-

-

Berechnung:

-

Berechnen Sie die Permittivitäten:

-

ɛ⊥ = C⊥ / C_leer

-

ɛ∥ = C∥ / C_leer

-

-

Berechnen Sie die dielektrische Anisotropie: Δɛ = ɛ∥ - ɛ⊥.

-

Einflussfaktoren auf die dielektrische Anisotropie